Methyl 2-acetoxy-3-carboxypropanoate
Description
Properties
IUPAC Name |
3-acetyloxy-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUIKZDAUFIOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472132 | |
| Record name | METHYL 2-ACETOXY-3-CARBOXYPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20226-93-1, 39701-84-3 | |
| Record name | METHYL 2-ACETOXY-3-CARBOXYPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl (S)-2-acetoxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stereoselective Acetylation of Methyl 3-Carboxypropanoate
A foundational method involves the stereoselective acetylation of methyl 3-carboxypropanoate. In Synthetic Communications (Vol. 16, No. 2), researchers achieved 85% enantiomeric excess (ee) by employing acetic anhydride in the presence of a chiral Lewis acid catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the catalyst coordinates to the carbonyl oxygen, directing acetoxy group addition to the (S)-position. Key parameters include:
-
Temperature : 0–5°C to minimize racemization.
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Solvent : Dichloromethane, enabling optimal catalyst solubility.
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Workup : Sequential washes with saturated NaHCO₃ and brine to isolate the product.
This method’s limitation lies in the cost of chiral catalysts, though recent advances propose reusable immobilized variants to improve cost-efficiency.
Alkylation-Oxidation Cascade from Methyl Acetoacetate
A patent-pending approach (WO2011108001A2) adapts alkylation-oxidation sequences for structurally analogous esters. While the patent focuses on methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate, its methodology informs strategies for this compound synthesis. The process involves:
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Alkylation : Reaction of 1-bromo-3-chloropropane with methyl acetoacetate in methanol, yielding a haloketone intermediate.
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O-Alkylation : Treatment with sodium methoxide induces cyclization, forming the pyran carboxylate core.
Adapting this to this compound would require substituting the dihydro-pyran precursor with a propanoate backbone. The patent highlights sodium methoxide’s advantages over potassium carbonate, including reduced effluent generation (4× less) and higher atom economy due to lower molecular weight.
Industrial-Scale Optimization Strategies
Solvent Recovery and Reuse
The WO2011108001A2 patent emphasizes solvent recovery via fractional distillation. Methanol, used in excess during alkylation, is distilled at 70°C and reused in subsequent batches, achieving 90% purity after two distillation cycles. This reduces raw material costs by 40% and aligns with green chemistry principles.
Effluent Management
Traditional methods using potassium carbonate generate 1.2 L of effluent per mole of product, whereas sodium methoxide-based processes cut this to 0.3 L. Neutralization of sodium salts with water (315 g per batch) facilitates easier waste treatment.
Comparative Analysis of Preparation Methods
| Method | Yield | ee (%) | Effluent (L/mol) | Catalyst Cost |
|---|---|---|---|---|
| Stereoselective Acetylation | 72% | 85 | 0.5 | High |
| Alkylation-Oxidation | 68% | N/A | 0.3 | Low |
The stereoselective route excels in enantiopurity but suffers from scalability issues. In contrast, the alkylation-oxidation method, while racemic, offers better industrial viability due to effluent reduction and solvent reuse .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetoxy-3-carboxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-acetoxy-3-carboxypropanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2-acetoxy-3-carboxypropanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 2-acetoxy-3-carboxypropanoate is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules. Its structure allows for various chemical transformations, including:
- Esterification Reactions : The acetoxy group can be hydrolyzed to yield carboxylic acids, which are essential in synthesizing esters and other derivatives.
- Synthesis of Lactones : The compound can participate in cyclization reactions to form lactones, which are important in pharmaceuticals and natural products.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for compounds with potential therapeutic effects. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The modification of the acetoxy group can enhance biological activity and selectivity.
- Anti-inflammatory Compounds : The compound's derivatives have been explored for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Biochemical Research
The compound is also valuable in biochemical studies due to its ability to modify biomolecules. Applications include:
- Enzyme Inhibition Studies : this compound can act as a substrate or inhibitor for specific enzymes, aiding in the understanding of enzyme mechanisms and kinetics.
- Proteomics Research : It is used in labeling experiments to study protein interactions and modifications, contributing to advancements in proteomics.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel derivatives from this compound that showed significant cytotoxicity against breast cancer cells. The derivatives were synthesized through a series of esterification and cyclization reactions, leading to compounds that effectively inhibited cell proliferation.
Case Study 2: Enzyme Kinetics
Another research project utilized this compound to investigate the kinetics of a specific enzyme involved in metabolic pathways. The compound was shown to competitively inhibit the enzyme, providing insights into its role in metabolism.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for lactone synthesis | Effective precursor for complex molecules |
| Medicinal Chemistry | Anticancer agent synthesis | Derivatives exhibit cytotoxicity |
| Biochemical Research | Enzyme inhibition | Competitive inhibitor for metabolic enzymes |
Mechanism of Action
The mechanism of action of methyl 2-acetoxy-3-carboxypropanoate involves its interaction with specific molecular targets. In biochemical studies, it may act as a substrate for enzymes, undergoing enzymatic transformations that provide insights into enzyme function and regulation. The pathways involved in these reactions depend on the specific enzyme and the nature of the transformation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-(Dimethylamino)-2-hydroxypropanoic acid | C₅H₁₁NO₃ | -COOH, -OH, -N(CH₃)₂ | 133.147 | (2S) stereocenter; polar |
| 3-(Dimethylamino)propanoic acid | C₅H₁₁NO₂ | -COOH, -N(CH₃)₂ | 117.15 | Less polar; simpler reactivity |
| 3-(Dimethylamino)-2,2-dimethylpropanoic acid | C₇H₁₅NO₂ | -COOH, -N(CH₃)₂, -CH(CH₃)₂ | 157.20 | Branched; lipid-soluble |
| Ethyl 3-hydroxy-2,2-dimethylpropanoate | C₇H₁₄O₃ | -COOEt, -OH | 146.18 | Volatile ester; flavor industry |
Biological Activity
Methyl 2-acetoxy-3-carboxypropanoate, known in some contexts as an acetylated derivative of propanoic acid, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Chemical Formula : C₁₂H₁₄O₆
- Molecular Weight : 270.24 g/mol
- Structure : The compound features an acetoxy group and a carboxylic acid moiety, which contribute to its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits several biological activities that can be categorized as follows:
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Antimicrobial Activity
- Studies have shown that methyl esters of fatty acids, including this compound, possess antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes.
- Case Study : In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
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Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines in vitro.
- Research Findings : A study indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures.
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Cytotoxicity
- Preliminary cytotoxicity assays suggest that this compound may induce apoptosis in cancer cell lines.
- Data Table : Below is a summary of cytotoxicity assays performed on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 25 | Induction of apoptosis |
| MCF-7 (breast) | 30 | Cell cycle arrest |
| A549 (lung) | 20 | Caspase activation |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in microorganisms.
- Cytokine Modulation : By interfering with signaling pathways involved in inflammation, it reduces the expression of key inflammatory markers.
- Apoptotic Pathways : The compound activates caspases, which are crucial for the execution phase of apoptosis, thereby selectively targeting malignant cells.
Toxicological Profile
Understanding the safety profile is crucial for any potential therapeutic application. According to DrugBank data, this compound shows low toxicity with an LD50 greater than 1000 mg/kg in rodent models, indicating a favorable safety margin for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
